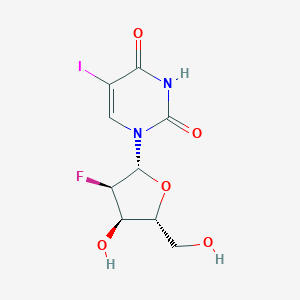

2'-Deoxy-2'-fluoro-5-iodouridine

Descripción general

Descripción

2’-Deoxy-2’-fluoro-5-iodouridine is a purine nucleoside analog with significant antitumor activity. This compound is known for its ability to inhibit DNA synthesis and induce apoptosis, making it a valuable tool in cancer research and treatment .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-2’-fluoro-5-iodouridine typically involves the fluorination and iodination of a deoxyuridine precursor. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and iodinating agents like iodine monochloride (ICl). The process requires careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of 2’-Deoxy-2’-fluoro-5-iodouridine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency .

Análisis De Reacciones Químicas

Types of Reactions

2’-Deoxy-2’-fluoro-5-iodouridine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine and iodine atoms can be substituted with other halogens or functional groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Fluorinating Agents: Diethylaminosulfur trifluoride (DAST)

Iodinating Agents: Iodine monochloride (ICl)

Oxidizing Agents: Potassium permanganate (KMnO4)

Reducing Agents: Sodium borohydride (NaBH4)

Major Products

The major products formed from these reactions include various halogenated and functionalized derivatives of 2’-Deoxy-2’-fluoro-5-iodouridine .

Aplicaciones Científicas De Investigación

Antiviral Applications

FIAU has been primarily investigated for its antiviral properties, particularly against herpes simplex virus (HSV) and other viral infections. Its mechanism involves acting as a substrate for viral DNA polymerases, thus inhibiting viral replication.

Case Studies

- Herpes Simplex Virus (HSV) : Studies have demonstrated that FIAU exhibits potent antiviral activity against HSV in vitro. For example, the compound showed significant inhibition of viral replication at low micromolar concentrations, with IC50 values indicating its effectiveness as a therapeutic agent .

- Cytotoxicity Profiles : In cellular models, FIAU has shown limited cytotoxicity, making it a safer alternative compared to traditional antiviral agents. The selectivity index indicates a favorable therapeutic window .

Cancer Imaging and Treatment

FIAU has also been explored as a radiotracer for positron emission tomography (PET) imaging, providing insights into tumor metabolism and response to therapy.

Radiolabeling for PET

Radiolabeled FIAU ([124I]IUdR) has been investigated as an alternative to [18F]FDG for assessing tumor response to anticancer treatments. Its uptake correlates with tumor cell proliferation, offering a non-invasive method to monitor treatment efficacy .

Comparative Studies

A comparative study involving [131I]IUdR demonstrated that FIAU provides a more accurate measure of tumor activity than traditional glucose analogs, particularly in hormone-responsive tumors .

Synthesis and Derivatives

The synthesis of FIAU and its derivatives has been optimized to enhance its efficacy and reduce side effects.

Synthesis Techniques

Recent advancements in synthetic methodologies have allowed for the development of ProTide formulations of FIAU, which improve cellular uptake and bioavailability. These formulations are designed to overcome cellular barriers that limit the effectiveness of conventional nucleoside analogs .

Derivative Analysis

A variety of derivatives have been synthesized to explore their biological activities further. For instance, modifications at the 5-position have shown enhanced antiviral potency while maintaining low cytotoxicity .

Data Tables

Mecanismo De Acción

The mechanism of action of 2’-Deoxy-2’-fluoro-5-iodouridine involves the inhibition of DNA synthesis. The compound is incorporated into the DNA strand during replication, leading to the formation of faulty DNA that cannot be properly replicated. This results in the induction of apoptosis in rapidly dividing cells, such as cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

- 2’-Deoxy-2’,2’-difluoro-5-iodouridine

- 2’-Deoxy-2’,2’-difluoro-5-bromouridine

- 5-Iodo-2’-deoxyuridine

Uniqueness

2’-Deoxy-2’-fluoro-5-iodouridine is unique due to its specific combination of fluorine and iodine atoms, which enhances its biological activity and stability compared to other similar compounds. The presence of fluorine increases the compound’s resistance to metabolic degradation, while iodine contributes to its potent anticancer properties .

Actividad Biológica

2'-Deoxy-2'-fluoro-5-iodouridine (FIRU) is a modified nucleoside analog characterized by the presence of a fluorine atom at the 2' position and an iodine atom at the 5' position of the ribose sugar. This unique structure enhances its biological activity, particularly as an antiviral and anticancer agent. The compound's mechanism of action primarily involves mimicking natural nucleosides, thereby interfering with viral RNA synthesis and DNA replication.

The molecular formula of this compound is C9H10FIN2O5, with a molecular weight of approximately 292.09 g/mol. The presence of halogen substituents significantly influences its reactivity and biological interactions.

FIRU exhibits biological activity through several mechanisms:

- Antiviral Activity : FIRU has been shown to inhibit the replication of various RNA viruses by competing with natural nucleosides for incorporation into viral RNA. This interference disrupts viral RNA synthesis, effectively reducing viral load in infected cells .

- Antitumor Activity : The compound also demonstrates significant antitumor properties by incorporating into DNA, which inhibits DNA synthesis and induces apoptosis in cancer cells. This mechanism is particularly relevant in treating indolent lymphoid malignancies .

Biological Activity Summary

The biological activities of FIRU can be categorized as follows:

| Activity Type | Mechanism | Target Organisms/Cells |

|---|---|---|

| Antiviral | Inhibits viral RNA synthesis | RNA viruses (e.g., HIV, HCV) |

| Antitumor | Inhibits DNA synthesis; induces apoptosis | Cancer cells (lymphoid malignancies) |

| Cytotoxicity | Disrupts cellular processes | Various mammalian cell lines |

Antiviral Efficacy

Research indicates that FIRU effectively inhibits several viruses, including HIV and HCV. For instance, a study demonstrated that FIRU reduced the replication rate of HCV in vitro by up to 90%, showcasing its potential as a therapeutic agent against hepatitis infections .

Antitumor Activity

In vitro studies on lymphoid malignancies revealed that FIRU induces apoptosis through the activation of caspases and disruption of mitochondrial membrane potential. A notable case involved the use of FIRU in treating a specific type of leukemia, where it significantly decreased cell viability compared to untreated controls .

Comparative Analysis with Similar Compounds

FIRU shares structural similarities with other nucleoside analogs, which also exhibit antiviral and anticancer properties. The following table compares FIRU with related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2'-Deoxyuridine | No fluorine or iodine | Natural nucleoside; lacks antiviral activity |

| 2'-Deoxy-5-fluorouridine | Fluorine at 2' position | More potent against certain viruses |

| 3',5'-Di-O-acetyl-2'-deoxy-2'-fluoro-5-iodouridine | Acetyl groups at 3' and 5' positions | Enhanced stability and solubility |

Toxicity and Side Effects

While FIRU demonstrates promising biological activity, its toxicity profile must also be considered. In vitro cytotoxicity assays have indicated that high concentrations can lead to significant cytotoxic effects on non-target cells, necessitating further investigation into its safety profile before clinical applications .

Propiedades

IUPAC Name |

1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FIN2O5/c10-5-6(15)4(2-14)18-8(5)13-1-3(11)7(16)12-9(13)17/h1,4-6,8,14-15H,2H2,(H,12,16,17)/t4-,5-,6-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPVFGAYTKQKGBM-UAKXSSHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FIN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55612-21-0 | |

| Record name | 5-Iodo-1-(2-fluoro-2-deoxyribofuranosyl)uracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055612210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.